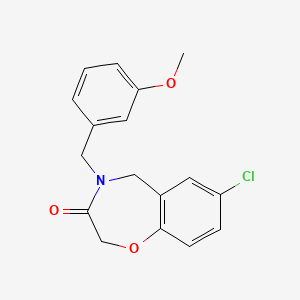

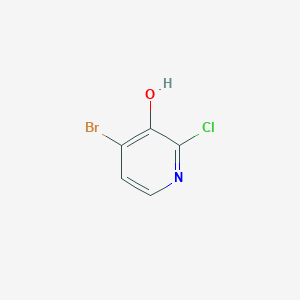

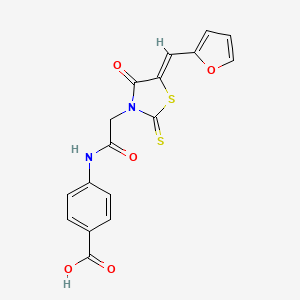

N-((5-benzoylthiophen-2-yl)methyl)-5-chlorothiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, similar compounds have been found to be potent RORγt inhibitors . This suggests they may be involved in reactions related to the inhibition of this receptor.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Typically, these compounds would be expected to have properties common to organic compounds, such as being solid at room temperature and being soluble in organic solvents.科学的研究の応用

Synthesis and Pharmacological Evaluation

Sulfonamide compounds have been synthesized and evaluated for their pharmacological activities, focusing on their potential as receptor antagonists with cognitive enhancement effects. For instance, piperidin-4-yl amino aryl sulfonamides were developed as potent, selective, orally active, and brain-penetrant 5-HT6 receptor antagonists. These compounds demonstrated activity in animal models of cognition, such as object recognition tasks and water maze tests, indicating their potential for treating cognitive disorders (Nirogi et al., 2012).

Biological Screening and Antioxidant Activities

Sulfonamide derivatives have also been explored for their antioxidant and enzyme inhibitory activities. A study on N-substituted benzene sulfonamide demonstrated prominent activity against acetylcholinesterase enzyme, highlighting its therapeutic potential in conditions associated with oxidative stress and enzyme deregulation (Fatima et al., 2013).

Anti-inflammatory and Analgesic Applications

Celecoxib derivatives, which include sulfonamide groups, were synthesized and shown to possess anti-inflammatory, analgesic, antioxidant, and anticancer properties. These compounds were evaluated for their effects on various biological targets, including their potential to inhibit the HCV NS5B RdRp, offering insights into the development of therapeutic agents (Küçükgüzel et al., 2013).

Prodrug Development

Research on the development of prodrugs for sulfonamide groups has led to the synthesis of water-soluble amino acid derivatives. These derivatives are designed to enhance the pharmacokinetic properties of sulfonamide-containing drugs, improving their solubility and bioavailability (Larsen et al., 1988).

作用機序

将来の方向性

特性

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAYLEBCZODILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2884341.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)

![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)